molecular formula C8H6BrNO5 B13612140 2-(4-Bromo-3-nitrophenyl)-2-hydroxyacetic acid

2-(4-Bromo-3-nitrophenyl)-2-hydroxyacetic acid

Cat. No.: B13612140
M. Wt: 276.04 g/mol
InChI Key: CZAMNILSKXXWMV-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-nitrophenyl)-2-hydroxyacetic acid is an organic compound characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, along with a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-nitrophenyl)-2-hydroxyacetic acid typically involves the bromination and nitration of a phenyl ring followed by the introduction of a hydroxyacetic acid group. One common method involves the following steps:

    Bromination: The starting material, such as phenol, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or carbon tetrachloride.

    Nitration: The brominated phenol is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Hydroxyacetic Acid Introduction: The resulting 4-bromo-3-nitrophenol is then reacted with glyoxylic acid or its derivatives under acidic or basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-nitrophenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Esterification: The hydroxy group can react with carboxylic acids or their derivatives to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

    Esterification: Carboxylic acids or acid chlorides in the presence of a catalyst like sulfuric acid or dicyclohexylcarbodiimide (DCC).

Major Products

    Reduction: 2-(4-Amino-3-nitrophenyl)-2-hydroxyacetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

2-(4-Bromo-3-nitrophenyl)-2-hydroxyacetic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

    Material Science: It can be used in the development of new materials with specific properties.

    Analytical Chemistry: The compound can be used as a standard or reagent in various analytical techniques.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-nitrophenyl)-2-hydroxyacetic acid depends on its specific application and the target it interacts with. For example, if used as a precursor in drug synthesis, its mechanism would involve the biochemical pathways of the final drug product. The bromine and nitro groups can participate in various interactions, such as hydrogen bonding and electron transfer, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromo-3-nitrophenyl)acetic acid: Lacks the hydroxy group, which may affect its reactivity and applications.

    2-(4-Chloro-3-nitrophenyl)-2-hydroxyacetic acid: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.

    2-(4-Bromo-3-aminophenyl)-2-hydroxyacetic acid:

Uniqueness

2-(4-Bromo-3-nitrophenyl)-2-hydroxyacetic acid is unique due to the combination of bromine, nitro, and hydroxyacetic acid groups, which provide a distinct set of chemical properties and reactivity. This combination allows for diverse applications in synthesis, medicinal chemistry, and material science.

Properties

Molecular Formula

C8H6BrNO5

Molecular Weight

276.04 g/mol

IUPAC Name

2-(4-bromo-3-nitrophenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H6BrNO5/c9-5-2-1-4(7(11)8(12)13)3-6(5)10(14)15/h1-3,7,11H,(H,12,13)

InChI Key

CZAMNILSKXXWMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)O)[N+](=O)[O-])Br

Origin of Product

United States

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